molecular formula C14H25NO11 B561712 Gal-alpha1,3-GalNAc CAS No. 60283-31-0

Gal-alpha1,3-GalNAc

Cat. No.: B561712
CAS No.: 60283-31-0
M. Wt: 383.35
InChI Key: HMQPEDMEOBLSQB-HJZACBRZSA-N
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Description

Galactose-alpha-1,3-N-acetylgalactosamine (Gal-alpha1,3-GalNAc) is a carbohydrate antigen found in various mammalian cell membranes. It is a unique carbohydrate structure that plays a significant role in immunological responses, particularly in the context of xenotransplantation and allergic reactions. This compound is not present in humans and other Old-World primates, making it a target for immune responses when introduced into these species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal-alpha1,3-GalNAc involves the enzymatic action of alpha-1,3-galactosyltransferase, which transfers a galactose molecule to N-acetylgalactosamine. This process can be carried out in vitro using purified enzymes or in vivo in genetically modified organisms that express the necessary enzymes .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to produce the required enzymes in large quantities. These enzymes are then used to catalyze the synthesis of the compound in bioreactors. The process is optimized for high yield and purity, ensuring that the final product meets the necessary standards for research and medical applications .

Chemical Reactions Analysis

Branching by Core2GnT

  • Reaction : UDP-GlcNAc:Galβ1-3GalNAc β1-6-N-acetylglucosaminyltransferase (Core2GnT) adds GlcNAc via β1-6 linkage to GalNAc in core 1, forming core 2 O-glycans .
  • Significance : Facilitates further glycan elongation (e.g., sialylation or fucosylation) and modulates immune recognition .

α1,3-Galactosyltransferase (α1,3GT) Activity

  • Reaction : α1,3GT transfers galactose to terminal N-acetyllactosamine (Galβ1-4GlcNAc-R) to form the α-Gal epitope Galα1-3Galβ1-4GlcNAc-R .
  • Substrate Specificity :
    SubstrateActivity (% Relative to Baseline)
    Galβ1-4GlcNAc (Type 2)100%
    Galβ1-3GalNAc (Core 1)43.2%
    6-Sulfo-Galβ1-4GlcNAc223%

Sulfation

  • 3’-O-Sulfation : Tin-mediated activation followed by treatment with SO₃-NMe₃ yields 3’-O-sulfo-Galβ1-3GalNAcα-O-Bn , enhancing interactions with siglec-1 and galectin-3 .
    • Yield : 66% for sulfation step .
    • Impact : Sulfation alters glycan-protein binding specificity, relevant in cancer metastasis .

Sialylation

  • Reaction : α2-6-Sialylation of GlcNAc in core 1 reduces acceptor activity by 81.2% for α1,2-fucosyltransferase .

Enzymatic Hydrolysis and Conformational Effects

  • GM2 Ganglioside : The GalNAcβ1-4(Neu5Acα2-3)Gal epitope adopts a compact conformation, rendering GalNAc and Neu5Ac resistant to hydrolysis. Structural modification to GalNAcβ1-6Gal increases susceptibility to β-hexosaminidase A and sialidase .

Immune Recognition and Antigenicity

  • Vaccination Studies : Lambs immunized with Haemonchus contortus glycoproteins develop IgG antibodies against Galα1-3GalNAc-R , conferring parasite resistance .
    AntigenAntibody Response (ELISA OD₄₉₀)
    Galα1-3GalNAc-PAA1.8 ± 0.3
    GalNAcβ1-4(Fucα1-3)GlcNAc-PAA2.1 ± 0.4
  • α-Gal Syndrome : IgE antibodies targeting Galα1-3Gal cause allergic reactions to mammalian meat .

Conformational Dynamics

  • Molecular dynamics simulations reveal that ligand binding (ATP/galactose) induces domain motion in Gal3p, exposing hydrophobic surfaces for Gal80p interaction .

Substrate Binding Pocket

  • Mutagenesis studies identify His271 in pig α1,3GT as critical for UDP-Gal binding, with H271A mutants showing <10% activity .

Scientific Research Applications

Immunological Applications

1.1 Alpha-Gal Syndrome and Allergies
Gal-alpha1,3-galactose (α-Gal) is a carbohydrate that can trigger immune responses leading to alpha-gal syndrome, a form of food allergy predominantly linked to red meat consumption. Research indicates that individuals with this syndrome develop IgE antibodies against the α-Gal epitope found on non-primate mammalian proteins. Studies have shown that the digestion of α-Gal-carrying proteins can yield stable peptides that retain allergenic properties, reinforcing their clinical relevance in food allergies .

1.2 Vaccine Development
The α-Gal epitope is being investigated for its potential use in vaccine formulations. By incorporating α-Gal into vaccine constructs, researchers aim to enhance immunogenicity and elicit stronger immune responses. The presence of this epitope can improve the recognition of the vaccine by the immune system, thus increasing efficacy .

Drug Delivery Systems

2.1 GalNAc-siRNA Conjugates
One of the most promising applications of Gal-alpha1,3-GalNAc is in the development of GalNAc-siRNA conjugates for targeted drug delivery to liver hepatocytes. These conjugates exploit the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes, facilitating efficient endocytosis and subsequent release of therapeutic siRNAs within cells. Clinical trials are currently underway to evaluate these conjugates for treating various liver diseases .

2.2 Enhanced Delivery Mechanisms
GalNAc conjugation has been shown to significantly enhance the delivery efficiency of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). In preclinical models, GalNAc-siRNA conjugates have demonstrated up to a tenfold increase in hepatocyte delivery compared to free ASOs, allowing for lower dosages and reduced side effects .

Biotechnological Applications

3.1 Glycosylation Studies
The synthesis and characterization of glycoproteins with α-Gal epitopes are crucial for understanding glycosylation processes in mammals. Research on α(1,3)galactosyltransferase has revealed insights into how this enzyme contributes to the formation of α-Gal structures on glycoproteins and glycolipids. Such studies are essential for developing therapeutic proteins with desired glycosylation patterns .

3.2 Xenoantigen Research
In xenotransplantation, α-Gal is a significant xenoantigen that can trigger rejection in human recipients. Understanding the role of this compound in this context is vital for developing genetically modified pigs lacking this epitope, thereby reducing immunogenicity and enhancing organ graft acceptance .

Data Tables

Application AreaSpecific Use CaseKey Findings/Outcomes
ImmunologyAlpha-gal syndromeIgE antibodies against α-Gal lead to severe allergic reactions after red meat consumption .
Drug Delivery SystemsGalNAc-siRNA conjugatesSignificant enhancement in siRNA delivery to liver cells; ongoing clinical trials .
BiotechnologyGlycosylation studiesInsights into glycoprotein synthesis; implications for therapeutic protein design .
XenotransplantationGenetic modification of pigsReduced xenoantigenicity through GGTA1 gene knockout .

Case Studies

  • Case Study 1: GalNAc-siRNA Clinical Trials
    Alnylam Pharmaceuticals has initiated multiple clinical trials involving GalNAc-siRNA conjugates targeting transthyretin-mediated amyloidosis. These trials demonstrate the potential of this delivery system to achieve effective RNA interference in human subjects while minimizing adverse effects associated with traditional delivery methods .
  • Case Study 2: Alpha-Gal Syndrome Research
    A study investigating the stability of α-Gal epitopes during gastric digestion revealed that certain peptides retain their allergenic properties post-digestion, highlighting the need for further research into dietary management for affected individuals .

Mechanism of Action

Gal-alpha1,3-GalNAc exerts its effects primarily through its interaction with the immune system. In humans, the presence of this compound triggers the production of antibodies, particularly immunoglobulin E (IgE), which can lead to allergic reactions. The molecular targets include various immune cells, such as macrophages and dendritic cells, which recognize and respond to the antigen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gal-alpha1,3-GalNAc is unique due to its specific glycosidic linkage and the presence of both galactose and N-acetylgalactosamine. This unique structure makes it a distinct target for immune responses and provides specific functionalities in biological systems .

Biological Activity

Gal-alpha1,3-GalNAc, commonly referred to as the α-gal epitope, is a carbohydrate structure that plays a significant role in various biological processes, particularly in immunology and allergy responses. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is a glycan that consists of a galactose (Gal) residue linked to N-acetylgalactosamine (GalNAc) through an alpha-1,3 linkage. It is predominantly found in non-primate mammals and is absent in humans due to the lack of the enzyme responsible for its synthesis (alpha-1,3-galactosyltransferase) . This absence has significant implications for human health, particularly concerning immune responses and allergies.

Biological Activity

Immunogenicity
The α-gal epitope is recognized by the human immune system as a foreign antigen, leading to the production of specific IgG antibodies against it. This immunogenicity is particularly relevant in the context of alpha-gal syndrome , a condition characterized by allergic reactions to red meat and other mammalian products due to sensitization to this epitope .

Mechanism of Action
Upon exposure to α-gal through tick bites or consumption of mammalian meat, individuals may develop IgE antibodies against this glycan. Subsequent exposure can trigger anaphylactic reactions due to the binding of these antibodies to the α-gal epitopes present on the surface of mast cells and basophils .

Case Studies

  • Alpha-Gal Syndrome
    A notable case study involved a 76-year-old male who experienced immediate allergic reactions after consuming red meat. Diagnostic tests confirmed elevated levels of specific IgE against α-gal, illustrating the clinical relevance of this glycan in food allergies .
  • Hypersensitivity Reactions
    In a study involving 71 cancer patients receiving cetuximab (a monoclonal antibody), hypersensitivity reactions were observed in those sensitized to α-gal. The incidence of these reactions was significantly correlated with prior exposure to tick bites, emphasizing the role of α-gal in drug hypersensitivity .

Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes:

  • Alpha-1,3-galactosyltransferase (α1,3GT) : This enzyme catalyzes the transfer of galactose from UDP-Gal to terminal GalNAc residues on glycoproteins and glycolipids. Its activity has been characterized in various tissues including calf thymus and rabbit bone marrow .

Binding Characteristics

Research has shown that α-gal epitopes can be found on various glycoproteins and glycolipids across different species. For instance:

  • Glycoproteins : Thyroglobulin from multiple mammals contains Galα1-3Galβ1-4GlcNAc terminal structures .
  • Glycolipids : Specific glycolipids isolated from rabbit red blood cells have been shown to bind anti-Gal antibodies selectively .

Data Table: Comparison of α-Gal Expression Across Species

SpeciesPresence of α-Gal EpitopeNotable Glycoproteins/Glycolipids
SheepYesThyroglobulin
PigYesFibrinogen
CowYesLaminin
RatNoN/A

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify Gal-α1,3-GalNAc in biological samples?

  • Methodological Answer: ELISA-based assays using synthetic Gal-α1,3-GalNAc conjugated to proteins (e.g., bovine serum albumin) are standard for detecting anti-Gal antibodies in human serum . Mass spectrometry (MS) techniques, such as 2D UV-MS fingerprinting, enable structural identification and differentiation of Gal-α1,3-GalNAc isomers from related glycans (e.g., β-Gal-1,4-GlcNAc) by analyzing non-covalent complexes with amino acids like L-tyrosine . For glycan localization, immunohistochemistry with antibodies specific to core O-glycan structures (e.g., MUC1 antibodies like VU-1101 or SM3) is recommended, though validation is critical due to epitope sensitivity to glycan branching .

Q. How can researchers distinguish Gal-α1,3-GalNAc from structurally similar glycans like Gal-β1,3-GalNAc?

  • Methodological Answer: Combinatorial receptor libraries, such as bis-boroxole-based systems, can selectively bind Gal-α1,3-GalNAc via hydrogen bonding and hydrophobic interactions. These receptors achieve specificity by screening spacer groups (e.g., amino acid residues) and capping moieties (e.g., carboxylic acids) to optimize structural discrimination . Enzymatic assays using α1,3-galactosyltransferase (α1,3GT) or competing enzymes like α1,2-fucosyltransferase (α1,2FT) can also confirm linkage specificity, as α1,2FT reduces Gal-α1,3-GalNAc levels by prioritizing N-acetyllactosamine (N-lac) utilization .

Advanced Research Questions

Q. What experimental strategies can reduce Gal-α1,3-GalNAc expression in transgenic models to study its role in immune rejection?

  • Methodological Answer: Transgenic overexpression of α1,2FT in pigs or mice competes with α1,3GT for N-lac substrates, shifting glycan synthesis toward H-antigen (Fucα1,2Galβ-) and reducing Gal-α1,3-GalNAc levels. This approach requires CRISPR/Cas9-mediated knock-in of α1,2FT genes and validation via flow cytometry using xenoreactive antibodies . Complement-mediated lysis assays further assess functional outcomes of glycan reduction in endothelial cells .

Q. How can researchers resolve contradictions in data on Gal-α1,3-GalNAc’s immunogenicity across different model systems?

  • Methodological Answer: Contradictions often arise from species-specific antibody repertoires or glycan presentation differences. To address this:

  • Cross-validation: Use orthogonal methods (e.g., ELISA, surface plasmon resonance) to confirm antibody binding affinities in human vs. non-primate sera .
  • Structural analysis: Compare glycan conformations via X-ray crystallography or NMR to identify steric or electronic factors influencing antibody recognition .
  • In vivo models: Test hypotheses in humanized mouse models grafted with porcine tissues to evaluate clinical relevance .

Q. What are the challenges in designing inhibitors to block Gal-α1,3-GalNAc-antibody interactions, and how can they be overcome?

  • Methodological Answer: Phage display libraries enable high-throughput screening of peptide inhibitors that mimic Gal-α1,3-GalNAc’s epitope. Key steps include:

  • Library construction: Use diverse peptide libraries (e.g., 7-mer or 12-mer) with randomized residues to maximize epitope coverage .
  • Affinity maturation: Iterative rounds of biopanning against immobilized anti-Gal antibodies improve binding specificity.
  • Functional validation: Test inhibitors in ex vivo models of hyperacute rejection (e.g., human serum incubation with porcine cells) to quantify complement activation suppression .

Q. Methodological Best Practices

Q. How should researchers validate antibodies used in Gal-α1,3-GalNAc studies to ensure reproducibility?

  • Methodological Answer:

  • Epitope mapping: Confirm antibody specificity using glycan microarrays or knockout cell lines lacking α1,3GT .
  • Cross-reactivity screening: Test against structurally related glycans (e.g., Gal-α1,4-Gal) to rule off-target binding .
  • Standardization: Use reference materials (e.g., synthetic Gal-α1,3-GalNAc-BSA conjugates) for inter-laboratory calibration .

Q. What computational tools aid in predicting Gal-α1,3-GalNAc’s role in protein-glycan interactions?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) model interactions between Gal-α1,3-GalNAc and lectins/antibodies. Parameters to optimize include:

  • Force fields: Use GLYCAM06 for accurate carbohydrate torsion angles.
  • Binding site flexibility: Incorporate side-chain rotamer sampling for receptor residues (e.g., glycine at position 266 in Forssman synthetase) critical for donor specificity .

Q. Data Presentation Guidelines

Q. How should researchers report glycan quantification data to meet journal standards?

  • Methodological Answer: Follow the Beilstein Journal of Organic Chemistry’s guidelines:

  • Experimental details: Describe MS ionization settings (e.g., ESI voltage, collision energy) and ELISA protocols (e.g., blocking buffers, dilution factors) .
  • Supporting information: Deposit raw MS spectra, receptor library sequences, and inhibitor peptide alignments in supplementary files .
  • Data interpretation: Avoid redundant descriptions of figures; focus on statistical significance (e.g., ANOVA for transgenic vs. wild-type glycan levels) .

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPEDMEOBLSQB-HJZACBRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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